![molecular formula C18H19ClN6O2 B2727433 8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921531-65-9](/img/structure/B2727433.png)
8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(2-Chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic molecule that contains a purine and a 1,2,4-triazole moiety. Purines are biologically significant compounds, being fundamental components of nucleic acids like DNA and RNA. 1,2,4-Triazoles are a type of heterocyclic compound that have been found to exhibit a wide range of pharmacological activities .
Chemical Reactions Analysis
1,2,4-Triazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to other biologically active compounds . The specific reactions that this compound would undergo depend on the conditions and reagents present.Scientific Research Applications
- CPP has been studied for its second and third harmonic generation properties. At five different characteristic wavelengths, it demonstrates significantly higher static and dynamic polarizability compared to urea. Specifically, the second harmonic generation value of CPP is 56 times higher, and the third harmonic generation value is 158 times higher than standard urea at the same wavelength (1064.13 nm) .
- Due to its superior nonlinear optical properties, CPP holds promise for use in optoelectronic devices. Its large HOMO-LUMO gap (approximately 4 eV) and electrostatic potential maps make it a potential candidate for applications such as optical switching, memory devices, and signal processing .
- While not directly related to its optical properties, CPP derivatives have been synthesized and evaluated for antiviral activity. These compounds exhibit potential in inhibiting viral replication .
- Researchers have employed computational approaches to optimize CPP’s molecular geometry, analyze vibrational modes, and calculate excitation energy. These studies provide insights into its electronic structure and properties .
- CPP belongs to the chalcone derivative family. Investigating its structure-activity relationships and exploring modifications could lead to novel compounds with improved properties .
Nonlinear Optics (NLO):
Optoelectronic Devices:
Antiviral Activity:
Computational Chemistry Studies:
Chalcone Derivatives Research:
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by 1,2,4-triazole and purine derivatives, there is significant potential for the development of new drugs based on these structures . Future research could involve the synthesis and testing of similar compounds to explore their potential therapeutic applications.
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Triazole compounds are known to have good pharmacokinetic properties, which can lead to improved bioavailability .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
It is known that the chemical properties of triazole compounds, such as their electron-deficient nature, can make them promising organic materials in various applications .
properties
IUPAC Name |
8-(2-chlorophenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c1-10(2)8-9-24-13-15(26)20-18(27)23(3)16(13)25-14(21-22-17(24)25)11-6-4-5-7-12(11)19/h4-7,10H,8-9H2,1-3H3,(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFDMAGEMQOTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16801857 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

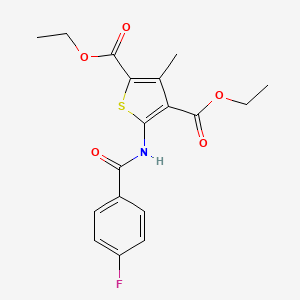
![N1-(3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2727352.png)
![Allyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2727353.png)
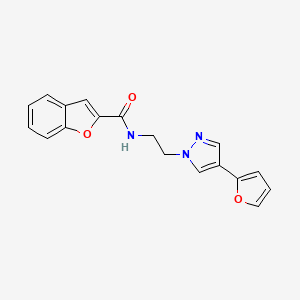

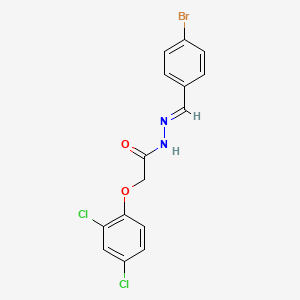
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-3-carboxamide](/img/structure/B2727358.png)
![(3E)-3-[(2-chloro-6-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2727359.png)

![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-isopropylacetamide](/img/structure/B2727364.png)
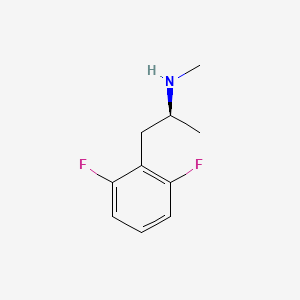
![6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2727369.png)
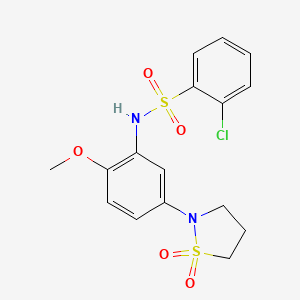
![N-(3-chloro-4-fluorophenyl)-1-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2727373.png)